3-Amino-1-azabicyclo[2.2.2]octane-3-carboxylic acid dihydrochloride
Description
Structural Elucidation of 3-Amino-1-azabicyclo[2.2.2]octane-3-carboxylic Acid Dihydrochloride
IUPAC Nomenclature and Molecular Formula Analysis
The compound’s systematic name, This compound , reflects its bicyclic structure and functional groups. The bicyclo[2.2.2]octane framework consists of three fused six-membered rings, with nitrogen at position 1. The amino (-NH₂) and carboxylic acid (-COOH) groups are both attached to carbon 3, forming a geminal arrangement. The dihydrochloride salt includes two chloride counterions (Cl⁻), balancing the charges from the protonated amino and carboxylic acid groups.
Molecular formula : C₈H₁₆Cl₂N₂O₂
Molecular weight : 243.13 g/mol
Key features :
- A rigid bicyclic structure with bridgehead nitrogen
- Geminal amino and carboxylic acid substituents
- Salt form enhances solubility and stability
Table 1: Molecular Characteristics
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₈H₁₆Cl₂N₂O₂ |
| Molecular Weight | 243.13 g/mol |
| CAS Number | 1354960-23-8 |
Crystallographic Characterization of Bicyclic Framework
The bicyclo[2.2.2]octane system adopts a twist boat conformation , as observed in related quinuclidine derivatives. While specific crystallographic data for this compound is not publicly available, structural analogs like quinuclidin-3-yl esters exhibit similar motifs:
- Bridgehead nitrogen in a tetrahedral geometry
- Rigid bicyclic core with fixed bridge angles (~60°)
- Hydrogen-bonding networks involving carboxylic acid and chloride ions
The dihydrochloride salt likely forms a crystalline lattice stabilized by:
- Intramolecular hydrogen bonds between the carboxylic acid and amino groups
- Intermolecular interactions with chloride ions acting as counterions
Structural Insights from Analogous Compounds
For example, quinuclidin-3-yl 2-cyclopentyl-2-hydroxy-2-phenylacetate shows:
Stereochemical Configuration and Conformational Analysis
The compound has a single chiral center at carbon 3 due to the geminal amino and carboxylic acid groups. However, the stereochemical configuration (R/S) is not explicitly reported in available literature. Key observations:
| Feature | Description |
|---|---|
| Chiral Center | C3 (N and COOH substituents) |
| Potential Isomerism | Racemic mixture or single enantiomer |
| Conformational Rigidity | Fixed bicyclic structure limits rotation |
The rigid bicyclic framework restricts rotational isomerism, but the amino and carboxylic acid groups may adopt different spatial orientations. In solution, the zwitterionic form (protonated amino and deprotonated carboxylic acid) may dominate, depending on pH.
Comparative Structural Analysis with Quinuclidine Derivatives
Table 2: Structural Comparison
Key Differentiators :
- Functional Group Diversity : The title compound combines amino and carboxylic acid groups, enabling dual reactivity (e.g., amidation, salt formation).
- Molecular Weight : Higher molecular weight (243.13 g/mol vs. 199.12 g/mol for 3-aminoquinuclidine dihydrochloride).
- Solubility : Enhanced aqueous solubility due to zwitterionic character and chloride counterions.
Conformational Similarities
Properties
IUPAC Name |
3-amino-1-azabicyclo[2.2.2]octane-3-carboxylic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2.2ClH/c9-8(7(11)12)5-10-3-1-6(8)2-4-10;;/h6H,1-5,9H2,(H,11,12);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKLLGPQXKKACOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)(C(=O)O)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354960-23-8 | |
| Record name | 3-amino-1-azabicyclo[2.2.2]octane-3-carboxylic acid dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
3-Amino-1-azabicyclo[2.2.2]octane-3-carboxylic acid dihydrochloride, also known as (±)-3-aminoquinuclidine, is a bicyclic compound with significant biological activity, particularly in the context of neurotransmission and receptor modulation. Its unique structure allows it to interact with various biological systems, making it a subject of interest in pharmacological research.
- Molecular Formula : C₈H₁₄N₂O₂
- Molecular Weight : 158.21 g/mol
- CAS Number : 6238-14-8
- Chemical Structure : The compound features a bicyclic structure that contributes to its biological interactions.
The biological activity of 3-amino-1-azabicyclo[2.2.2]octane primarily involves its role as a modulator of neurotransmitter receptors, particularly nicotinic acetylcholine receptors (nAChRs). It has been shown to act as an agonist or partial agonist at these receptors, influencing synaptic transmission and potentially affecting cognitive functions.
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Nicotinic Receptor Modulation | Acts as an agonist or partial agonist at nAChRs, influencing neurotransmission. |
| Transport Inhibition | Inhibits the uptake of certain amino acids, affecting cellular transport mechanisms. |
| Antimuscarinic Activity | Exhibits varying degrees of activity against muscarinic receptors, impacting parasympathetic responses. |
Case Studies and Research Findings
- Nicotinic Receptor Agonism
- Transport Mechanism Studies
- Antimuscarinic Effects
Pharmacological Implications
The ability of 3-amino-1-azabicyclo[2.2.2]octane to modulate neurotransmitter systems suggests its potential use in treating neurological disorders such as Alzheimer's disease and schizophrenia. Its selective action on nAChRs could lead to novel therapeutic approaches aimed at enhancing cognitive function or managing symptoms associated with these conditions.
Scientific Research Applications
Neuropharmacology
Research indicates that compounds related to 3-amino-1-azabicyclo[2.2.2]octane have shown potential as neuropharmacological agents. For instance, derivatives of this bicyclic structure are being investigated for their ability to modulate neurotransmitter systems, particularly in relation to dopamine and serotonin pathways. These interactions suggest potential applications in treating conditions such as depression and anxiety disorders.
Analgesic Properties
Studies have highlighted the analgesic properties of azabicyclo compounds, with some derivatives exhibiting efficacy comparable to traditional analgesics like morphine. The agonist-antagonist profile of these compounds offers a promising avenue for developing pain management therapies with reduced side effects compared to conventional opioids .
Anticancer Activity
Preliminary investigations into the anticancer properties of 3-amino-1-azabicyclo[2.2.2]octane derivatives have yielded positive results, particularly against glioblastoma and hepatocellular carcinoma cell lines. The structural similarity to known alkaloids may play a role in this activity, suggesting that further exploration could lead to novel cancer therapeutics .
Synthetic Intermediates
The compound serves as an important synthetic intermediate in the development of other biologically active molecules. Its bicyclic structure can be modified through various chemical reactions, including cyclization and functional group transformations, allowing for the synthesis of complex organic compounds .
Total Synthesis of Natural Products
3-Amino-1-azabicyclo[2.2.2]octane has been utilized in the total synthesis of several natural products, showcasing its versatility in synthetic organic chemistry. The compound's ability to undergo specific reactions makes it a valuable building block for constructing complex molecular architectures found in nature .
Case Studies
Preparation Methods
Preparation Methods
2.1 Overview of Synthesis Strategy
The preparation of 3-amino-1-azabicyclo[2.2.2]octane-3-carboxylic acid dihydrochloride generally involves two major steps:
- Synthesis of the parent compound, 3-amino-1-azabicyclo[2.2.2]octane-3-carboxylic acid.
- Conversion to the dihydrochloride salt by reaction with hydrochloric acid.
Stepwise Preparation
Synthesis of the Parent Compound
The parent compound, 3-amino-1-azabicyclo[2.2.2]octane-3-carboxylic acid, is synthesized through multi-step organic reactions, typically involving:
- Construction of the azabicyclo[2.2.2]octane core.
- Introduction of the amino and carboxylic acid functional groups.
While specific literature detailing the entire synthetic route for this exact compound is limited in public databases, the general approach for similar azabicyclo derivatives includes cyclization reactions and functional group interconversion. The process may involve:
- Starting from a suitable cyclohexanone or piperidine derivative.
- Cyclization to form the bicyclic structure.
- Amination and carboxylation reactions to introduce the required substituents.
Formation of the Dihydrochloride Salt
Once the parent compound is obtained, it is converted to the dihydrochloride salt by treatment with hydrochloric acid. This step involves:
- Dissolving the parent compound in a suitable solvent (e.g., water or ethanol).
- Adding an excess of hydrochloric acid to protonate both the amino group and the carboxylic acid group, resulting in the formation of the dihydrochloride salt.
- Isolating the product by evaporation or precipitation, followed by filtration and drying.
$$
\text{3-amino-1-azabicyclo[2.2.2]octane-3-carboxylic acid} + 2\,\text{HCl} \rightarrow \text{this compound}
$$
Data Table: Key Properties and Preparation Details
Research Findings and Analysis
- The dihydrochloride salt form is chosen for its enhanced stability and solubility, which are advantageous for research and potential pharmaceutical applications.
- The structural features of the azabicyclooctane core are of interest due to their similarity to bioactive molecules, making this compound a candidate for further biological evaluation.
- Safety data indicate the compound should be handled with care, as it may cause irritation and requires standard laboratory safety precautions.
Summary Table: Preparation Steps
| Step | Description | Notes |
|---|---|---|
| 1 | Synthesize 3-amino-1-azabicyclo[2.2.2]octane-3-carboxylic acid via cyclization and amination | Multi-step, may require optimization based on precursor availability |
| 2 | Dissolve parent compound in water or ethanol | Ensure complete dissolution |
| 3 | Add excess hydrochloric acid to solution | Protonates amino and carboxylic acid groups |
| 4 | Isolate product by precipitation or evaporation, then filter and dry | Product is the dihydrochloride salt |
Q & A
Q. What are the recommended methods for synthesizing 3-amino-1-azabicyclo[2.2.2]octane-3-carboxylic acid dihydrochloride?
Synthesis typically involves ring-closing reactions to form the bicyclo[2.2.2]octane scaffold. For example, aza-Michael addition or intramolecular cyclization of appropriately functionalized precursors can yield the bicyclic core. Post-synthetic steps include carboxylation at the 3-position, amination, and dihydrochloride salt formation. Purification via recrystallization or column chromatography is critical, given the compound’s hygroscopic nature .
Q. How should researchers characterize the purity and structural integrity of this compound?
Use a combination of analytical techniques:
- NMR spectroscopy (¹H, ¹³C, DEPT) to confirm the bicyclic structure and substituent positions.
- HPLC with UV detection (e.g., C18 column, acidic mobile phase) to assess purity (>98% as per supplier data) .
- Mass spectrometry (ESI-MS or MALDI-TOF) to verify the molecular ion peak (C₇H₁₄N₂·2HCl, MW 231.12 g/mol) .
- Elemental analysis to validate stoichiometry of C, H, N, and Cl .
Q. What biological systems or targets are relevant for studying this compound’s activity?
The bicyclic structure suggests potential interaction with neuronal nicotinic acetylcholine receptors (nAChRs), as similar quinuclidine derivatives act as ligands or modulators . Methodologies include:
Q. What are the optimal storage conditions to ensure compound stability?
Store at -20°C in airtight, light-protected containers under inert gas (argon or nitrogen) to prevent hygroscopic degradation. Pre-dissolve in anhydrous DMSO for long-term aliquots, and avoid repeated freeze-thaw cycles .
Q. How does stereochemistry influence the compound’s properties, and how can enantiomers be resolved?
The 3-amino group introduces a stereocenter, and enantiomers (e.g., (S)- and (R)-forms) may exhibit divergent receptor binding . Resolution methods:
- Chiral HPLC using cellulose- or amylose-based columns.
- X-ray crystallography with heavy-atom derivatives to confirm absolute configuration .
Advanced Research Questions
Q. How should researchers address contradictory data in receptor binding studies?
Discrepancies may arise from assay conditions (e.g., buffer pH, ion concentrations) or enantiomeric impurities. Mitigation strategies:
Q. What methodologies distinguish in vitro activity from in vivo efficacy for this compound?
- In vitro: Use primary neuronal cultures or transfected cell lines for receptor specificity.
- In vivo: Assess pharmacokinetics (plasma half-life via LC-MS/MS) and blood-brain barrier penetration in rodent models.
- Metabolic stability: Incubate with liver microsomes to identify cytochrome P450-mediated degradation .
Q. What protocols ensure safe handling and toxicity assessment?
Q. How can computational modeling predict interactions with biological targets?
- Molecular docking (AutoDock Vina, Schrödinger Suite) using the compound’s 3D structure (PubChem CID) to map binding pockets in nAChRs .
- Molecular dynamics simulations (GROMACS) to assess stability of ligand-receptor complexes over time .
- QSAR models to correlate structural features (e.g., bicyclic strain, amine pKa) with activity .
Q. What challenges arise in scaling up synthesis, and how can they be addressed?
- Low yields in ring-closing steps: Optimize catalysts (e.g., Pd for cross-couplings) or reaction temperatures.
- Enantiomeric purity : Implement asymmetric catalysis (e.g., chiral auxiliaries) or enzymatic resolution .
- Byproduct formation : Use preparative HPLC or fractional crystallization for isolation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
